(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid

説明

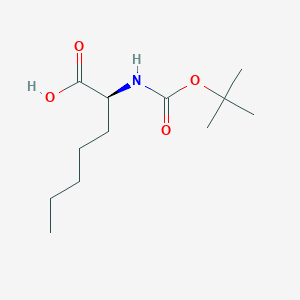

(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid is a chiral amino acid derivative commonly used in organic synthesis, particularly in the preparation of peptides. The tert-butoxycarbonyl group serves as a protecting group for the amino functionality, allowing for selective reactions at other sites on the molecule.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid typically involves the protection of the amino group of (S)-2-aminoheptanoic acid with di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base such as sodium hydroxide or triethylamine in an organic solvent like tetrahydrofuran or acetonitrile. The reaction proceeds via nucleophilic addition of the amino group to the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of carbon dioxide and tert-butanol .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and automated systems to precisely control temperature, pressure, and reagent addition. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product .

化学反応の分析

Boc Deprotection

The tert-butoxycarbonyl group is cleaved under acidic conditions to expose the free amine:

Applications:

-

Enables on-resin peptide modifications or cyclization post-synthesis .

-

Acidic deprotection does not racemize the chiral center under optimized conditions .

Site-Selective Functionalization

The compound participates in metal-catalyzed reactions when incorporated into peptides:

| Reaction Type | Conditions | Selectivity | Source |

|---|---|---|---|

| Cu-catalyzed O-arylation | CuI, Rb₂CO₃, THF at 60°C | 91% for proximal Tyr | |

| Aza-Henry reaction | Chiral (S,S)-PBAM·HOTf catalyst, bromonitromethane | 91% ee |

Mechanistic insights:

-

The Boc group enhances steric guidance in Asp-directed Tyr O-arylation .

-

Dilute conditions favor intramolecular interactions, improving selectivity .

Comparative Reactivity of Structural Analogs

The reactivity profile differs significantly from related compounds:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| (S)-2-Aminoheptanoic acid | Free amine; no Boc protection | Prone to uncontrolled polymerization or side reactions |

| (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid | R-configuration | Altered stereoselectivity in peptide coupling |

| 7-((tert-Butoxycarbonyl)amino)heptanoic acid | Boc group at terminal amine (position 7) | Reduced steric hindrance in backbone modifications |

科学的研究の応用

Organic Synthesis

The Boc group is widely utilized as a protecting group in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions. The applications in organic synthesis include:

- Peptide Synthesis : Boc-L-heptanoic acid serves as a building block in peptide synthesis, where it can be incorporated into peptide chains. The Boc group can be selectively removed to yield free amino acids for further reactions.

- Functionalization : The compound can participate in various functionalization reactions, including acylation and alkylation, which are essential for constructing more complex organic molecules.

Table 1: Comparison of Protecting Groups

| Protecting Group | Stability | Deprotection Conditions | Common Applications |

|---|---|---|---|

| Boc | High | Acidic (e.g., TFA) | Peptide synthesis |

| Fmoc | Moderate | Basic (e.g., piperidine) | Peptide synthesis |

| Cbz | Low | Hydrogenation | Amino acid protection |

Pharmaceutical Applications

Research indicates that compounds with similar structures to Boc-L-heptanoic acid exhibit notable biological activities, which may extend to this compound as well:

- Drug Development : As a derivative of amino acids, it has potential applications in drug design, particularly in creating new therapeutic agents targeting various diseases.

- Bioconjugation : The ability to modify the amino group allows for bioconjugation strategies in drug delivery systems and antibody-drug conjugates (ADCs), enhancing the specificity and efficacy of treatments.

Case Studies and Research Findings

Several studies highlight the utility of Boc-L-heptanoic acid in various applications:

- A study published in Journal of Organic Chemistry demonstrated the use of Boc-protected amino acids in synthesizing cyclic peptides with enhanced biological activity compared to linear counterparts .

- Research on deprotection methods has shown that Boc groups can be selectively removed using mild acidic conditions without affecting other sensitive functional groups present in complex molecules . This property is crucial for synthesizing pharmaceuticals that require multiple functional groups.

作用機序

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid primarily involves its role as a protected amino acid. The tert-butoxycarbonyl group prevents unwanted reactions at the amino site, allowing for selective modifications at other positions. Upon deprotection, the free amino acid can participate in various biochemical processes, including peptide bond formation and enzymatic reactions .

類似化合物との比較

Similar Compounds

- (S)-2-((tert-Butoxycarbonyl)amino)hexanoic acid

- (S)-2-((tert-Butoxycarbonyl)amino)octanoic acid

- (S)-2-((tert-Butoxycarbonyl)amino)pentanoic acid

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid is unique due to its specific chain length and chiral center, which can influence its reactivity and interactions in synthetic and biological systems. Compared to its analogs, it offers distinct steric and electronic properties that can be advantageous in certain applications .

生物活性

(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid, often abbreviated as Boc-Ahp-OH, is a chiral amino acid derivative widely utilized in peptide synthesis due to its unique structural properties. This article explores its biological activity, synthesis, and potential applications in drug development.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₃NO₄

- Molecular Weight : Approximately 245.32 g/mol

- Chirality : The "S" designation indicates the specific stereochemistry at the second carbon atom, which is crucial for the proper function of peptides and proteins.

The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, allowing selective coupling with other amino acids to create peptides with defined sequences. This property is essential in synthesizing biologically active compounds while preserving the integrity of functional groups during chemical reactions.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Protection of the Amine Group : The Boc group is introduced to protect the amine during subsequent reactions.

- Formation of Heptanoic Acid Backbone : The heptanoic acid structure is constructed through standard organic synthesis techniques.

- Deprotection : After peptide synthesis, the Boc group can be removed under specific conditions to reveal the free amine for further modifications or cyclization.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (S)-2-Aminoheptanoic acid | 65671-53-6 | Lacks Boc protection; free amine available |

| (R)-2-Aminoheptanoic acid | 1142814-17-2 | Enantiomer; different optical activity |

| (S)-Lysine | 56-87-1 | Natural amino acid; no protecting groups present |

The unique feature of this compound is its Boc protection, which facilitates selective reactions during peptide synthesis while maintaining stability under various reaction conditions.

Case Study 1: Lung-Retentive Prodrugs

In a study evaluating lung-retentive prodrugs, (S)-2-((tert-butoxycarbonyl)amino)butanoic acid was synthesized and tested. The results indicated that compounds with similar structures demonstrated promising pharmacokinetic profiles, suggesting potential applications in targeted drug delivery systems .

Case Study 2: High-Throughput Screening

Research utilizing high-throughput screening methods revealed that chiral amino acids like this compound could enhance selectivity in peptide functionalization processes. This study highlighted the importance of optimizing reaction conditions to improve yield and selectivity in peptide synthesis .

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQDXDHZJPGIIN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654302 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71066-01-8 | |

| Record name | Heptanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71066-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。